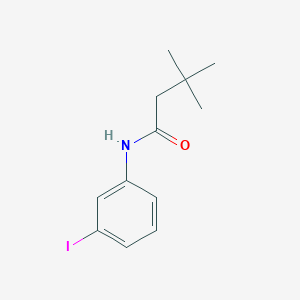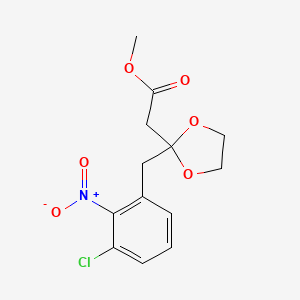
Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate typically involves multiple stepsThe resulting intermediate is then reacted with a dioxolane derivative under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Nucleophiles: Such as sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester group yields the corresponding carboxylic acid .
科学的研究の応用
Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release active compounds that participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
Methyl 2-(2-(3-chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetate: shares similarities with other nitrobenzyl derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .
特性
分子式 |
C13H14ClNO6 |
|---|---|
分子量 |
315.70 g/mol |
IUPAC名 |
methyl 2-[2-[(3-chloro-2-nitrophenyl)methyl]-1,3-dioxolan-2-yl]acetate |
InChI |
InChI=1S/C13H14ClNO6/c1-19-11(16)8-13(20-5-6-21-13)7-9-3-2-4-10(14)12(9)15(17)18/h2-4H,5-8H2,1H3 |
InChIキー |
CLMXILYGJODMJB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1(OCCO1)CC2=C(C(=CC=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14905539.png)
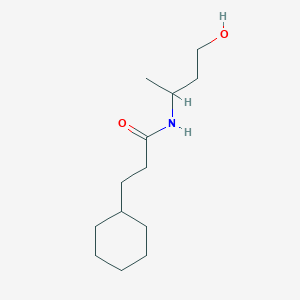
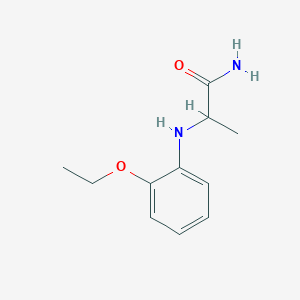
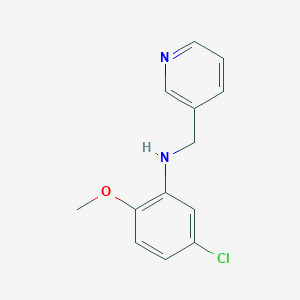
![(2'-Phenethyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14905551.png)
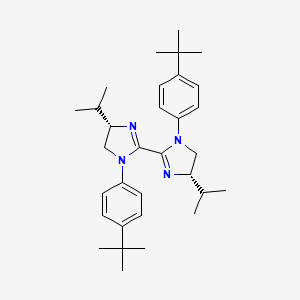
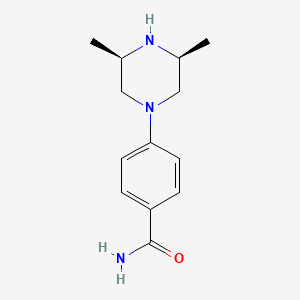
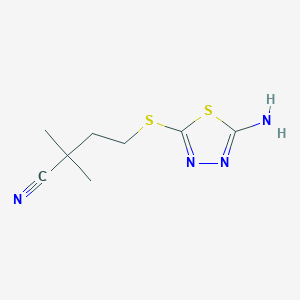

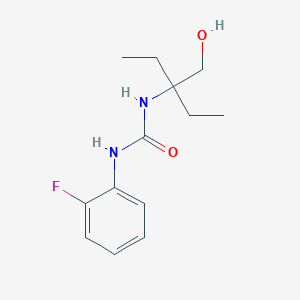
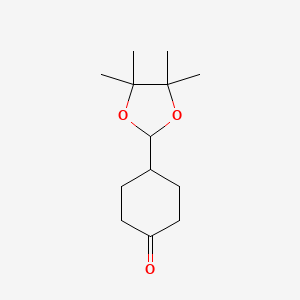

![4-[(Trifluoroacetyl)amino]benzamide](/img/structure/B14905605.png)
